Product packaging for 3-Cyanothiophene-2-sulfonamide(Cat. No.:CAS No. 107142-12-1)

3-Cyanothiophene-2-sulfonamide

Cat. No.: B012791
CAS No.: 107142-12-1
M. Wt: 188.2 g/mol
InChI Key: RYEQHLWTMWWUIX-UHFFFAOYSA-N
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Description

3-Cyanothiophene-2-sulfonamide is a synthetic, thiophene-based sulfonamide compound of significant interest in medicinal chemistry and biochemical research. This compound serves as a valuable building block and a potent inhibitor in the study of carbonic anhydrase (CA) isoenzymes. Key Research Applications and Value: Potent Carbonic Anhydrase Inhibition: Thiophene-sulfonamide derivatives are recognized as potent inhibitors of human carbonic anhydrase I and II (hCA-I and hCA-II) isoenzymes. Research indicates they exhibit non-competitive inhibitory properties with activity at nanomolar concentrations, making them excellent candidates for enzyme inhibition studies and the development of novel therapeutic agents . Versatile Pharmacological Scaffold: The integration of the sulfonamide group with the thiophene ring creates a privileged structure in drug discovery. Sulfonamides are the basis for over 150 FDA-approved drugs and demonstrate a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects . This compound provides researchers a core structure for exploring these diverse therapeutic areas. Mechanism of Action: Sulfonamide-based inhibitors typically function by interacting with the active site of target enzymes. In the case of carbonic anhydrase, the sulfonamide group (SO₂NH₂) acts as a coordinating group for a zinc atom present in the enzyme's active site, leading to effective inhibition . The electron-withdrawing cyano group on the thiophene ring further modulates the electronic properties and binding affinity of the molecule. Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O2S2 B012791 3-Cyanothiophene-2-sulfonamide CAS No. 107142-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyanothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S2/c6-3-4-1-2-10-5(4)11(7,8)9/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEQHLWTMWWUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Cyanothiophene 2 Sulfonamide and Analogues

Direct Synthetic Pathways to 3-Cyanothiophene Derivatives

The direct formation of the 3-cyanothiophene ring system can be achieved through several efficient synthetic routes, including classical condensation reactions and modern multicomponent strategies.

Gewald Reaction-Mediated Syntheses and Related Cyclizations

The Gewald reaction is a cornerstone in thiophene (B33073) synthesis, providing a versatile and straightforward method for preparing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org

The versatility of the Gewald reaction allows for the synthesis of a wide array of 2-amino-3-cyanothiophene derivatives by varying the starting carbonyl compound and the activated nitrile. nih.gov For instance, the reaction of a ketone with malononitrile (B47326) and elemental sulfur, often catalyzed by a base like morpholine (B109124) or triethylamine (B128534), yields 2-amino-3-cyanothiophenes. vulcanchem.comtandfonline.com These products are valuable precursors for more complex thiophene-containing structures. researchgate.netsciforum.net The reaction conditions can be adapted, for example, by using microwave irradiation to improve reaction times and yields. wikipedia.org

A notable variation of the Gewald reaction involves the use of cyanoacetone to produce 3-acetyl-2-aminothiophenes. mdpi.com This modification expands the scope of the reaction, providing access to different functionalities on the thiophene ring. mdpi.com The general utility of the Gewald reaction is highlighted by its application in the synthesis of precursors for pharmaceuticals and functional materials. mdpi.com

Table 1: Examples of Gewald Reaction Conditions and Products
Carbonyl CompoundActivated NitrileBase/CatalystSolventConditionsProductYield
Cyclohexanone (B45756)MalononitrileMorpholineEthanol (B145695)Reflux, 6h2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile65% vulcanchem.com
CyclopentanoneMalononitrileMorpholineEthanolReflux, 6h2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile65% vulcanchem.com
Various Aldehydes/KetonesCyanoacetamideTriethylamineEthanol-2-Aminothiophene-3-carboxamidesGood nih.gov
Cyanoacetone1,4-Dithianyl-2,5-diolsTriethylamineDMF60 °C3-Acetyl-2-aminothiophenes- mdpi.com

Multicomponent Reaction Strategies for Thiophene Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. tandfonline.combeilstein-journals.org These reactions are advantageous due to their atom economy, time-saving nature, and often environmentally benign conditions. beilstein-journals.org

Several MCR strategies have been developed for the synthesis of thiophene derivatives. tandfonline.com A common approach involves a one-pot reaction of a carbonyl compound, an active methylene (B1212753) compound (like malononitrile or ethyl cyanoacetate), and elemental sulfur. tandfonline.com These reactions can be catalyzed by various agents, including Lewis bases such as morpholine and triethylamine, or even metal catalysts. tandfonline.com For example, the three-component reaction of a carbonyl compound, 2-cyanoacetamide, and elemental sulfur in ethanol with triethylamine at 50°C yields 2-aminothiophene analogs. tandfonline.com

The scope of MCRs for thiophene synthesis is broad, allowing for the creation of diverse and complex structures. For instance, coumarin-based thiophene hybrids have been synthesized through a four-component reaction involving an aldehyde, malononitrile, elemental sulfur, and a coumarin (B35378) derivative. tandfonline.com The use of different catalysts and reaction conditions allows for the fine-tuning of the reaction to obtain specific products with high yields. tandfonline.com

Base-Catalyzed Approaches to 3-Cyanothiophene Hybrids

Base-catalyzed reactions are fundamental in the synthesis of 3-cyanothiophene hybrids. tandfonline.com Triethylamine is a commonly used base in these reactions, promoting condensations and cyclizations. tandfonline.com For example, the reaction of cyclohexanone with malononitrile and elemental sulfur in the presence of triethylamine leads to the formation of a thiophene hybrid. tandfonline.com

In some cases, a sequence of base-mediated reactions is employed to build the desired molecular framework. For instance, the base-mediated reaction of cyclohexane-1,4-dione with malononitrile and a benzaldehyde (B42025) analog can produce a precursor that is then used in a subsequent Gewald-type thiophene synthesis. tandfonline.com The choice of base can be critical; for example, the use of two equivalents of triethylamine was necessary for the successful synthesis of a phenolic thiophene derivative, as a single equivalent only led to a condensation product. nih.gov

Precursor Chemistry and Functionalization of the Thiophene Core

Once the thiophene ring is formed, further modifications can be introduced. The reactivity of the thiophene core and its substituents allows for a variety of chemical transformations.

Utilization of 2-Amino-3-cyanothiophene Derivatives

2-Amino-3-cyanothiophene derivatives are versatile building blocks in organic synthesis. researchgate.netsciforum.net The amino group at the 2-position and the cyano group at the 3-position are active sites that can participate in a wide range of reactions. sciforum.net For example, the amino group can be acylated or can react with isocyanates. thieme-connect.com The cyano group can be hydrolyzed to a carboxamide or can participate in cyclization reactions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines. encyclopedia.pub

These derivatives serve as precursors for the synthesis of various biologically active compounds, including antifolate antimalarials and inhibitors of VEGFR-2 kinase activity. researchgate.net The condensation of 2-amino-3-cyanothiophene intermediates with reagents like chloroformamidine (B3279071) hydrochloride is a key step in the formation of fused 2,4-diaminopyrimidines. researchgate.net

Table 2: Functionalization Reactions of 2-Amino-3-cyanothiophene Derivatives
ReagentReaction TypeProduct
Acetic Anhydride (B1165640)Acetylation of the amino groupN-acetylated thiophene thieme-connect.com
IsocyanatesAddition to the amino groupThieno[2,3-d]pyrimidine derivatives thieme-connect.com
Formic AcidHydrolysis of cyano group and cyclizationThieno[2,3-d]pyrimidin-4-ones encyclopedia.pub
Chloroformamidine hydrochlorideCondensation and cyclizationRing-fused 2,4-diaminopyrimidines researchgate.net

Introduction of the Cyano Group in Thiophene Scaffolds

The introduction of a cyano group onto a pre-existing thiophene ring is another important synthetic strategy. The strong electron-withdrawing nature of the cyano group significantly influences the electronic and optical properties of the thiophene molecule. mdpi.com

Several methods exist for the cyanation of thiophene scaffolds. Palladium-catalyzed cross-coupling reactions are a common approach, although they can be challenging, especially when the cyano group is to be introduced at the 3-position. mdpi.com Direct cyanation of C-H bonds in arenes using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has also been reported. scielo.brresearchgate.net Copper-catalyzed cyanation of terminal alkynes is another effective method. scielo.brresearchgate.net

More recently, electrophilic cyanation reagents have been developed. For example, 5-(cyano)dibenzothiophenium triflate has been shown to be an effective reagent for the cyanation of a variety of nucleophiles, including electron-rich heteroarenes like thiophene. scielo.brgoettingen-research-online.de This reagent allows for the direct introduction of the cyano group under mild conditions. goettingen-research-online.de

Introduction of the Sulfonamide Moiety

The synthesis of the sulfonamide functional group onto the thiophene ring is a critical step in the creation of 3-cyanothiophene-2-sulfonamide and its analogs. This is typically achieved through two primary strategies: the reaction of a sulfonyl chloride intermediate or through direct oxidative methods.

Condensation Reactions Involving Sulfonyl Chlorides

The most conventional and widely employed method for constructing sulfonamides is the condensation reaction between a sulfonyl chloride and an amine. nih.govresearchgate.net For the synthesis of this compound, this involves the initial preparation of 3-cyanothiophene-2-sulfonyl chloride. This intermediate is then reacted with ammonia (B1221849) or a primary or secondary amine to furnish the desired sulfonamide.

A common route involves dissolving the precursor, 3-cyanothiophene-2-sulfonyl chloride, in a suitable solvent like ethyl acetate. This solution is then added dropwise to a solution of ammonium (B1175870) hydroxide (B78521) or an appropriate amine, with the temperature controlled between 0-15°C. google.com The reaction is stirred until the starting material is consumed, after which the solid sulfonamide product can be isolated by filtration, washing, and drying. google.com The use of a base, such as triethylamine or pyridine, is often necessary to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net

Table 1: Synthesis of Thiophenesulfonamide via Sulfonyl Chloride

Reactant 1Reactant 2SolventConditionsProductReference
3-Cyanothiophene-2-sulfonyl chlorideAmmonium HydroxideEthyl Acetate0-15°C, StirringThis compound google.com
Arenesulfonyl chlorideAmineNot specifiedBase (e.g., pyridine, triethylamine)N-substituted arenesulfonamide researchgate.net

Oxidative Methods for Sulfonamide Formation

Oxidative strategies provide an alternative pathway to sulfonamides, often starting from more reduced sulfur-containing precursors like thiols or thioethers. These methods can avoid the handling of often sensitive sulfonyl chlorides.

One such method is the oxidative cleavage of a benzylmercapto derivative. For instance, a substituted thiophene-2-S-benzyl thioether can be suspended in an aqueous acetic acid solution and treated with a chlorinating agent like trichloroisocyanuric acid (TCCA) or gaseous chlorine at a controlled temperature (0-15°C). google.comgoogle.com This process generates the sulfonyl chloride in situ. google.comgoogle.com Following the removal of the solvent, the intermediate sulfonyl chloride is then reacted with ammonia or an amine, as described previously, to yield the final sulfonamide. google.com This approach is advantageous as the neutral benzylmercapto precursors are often easier to synthesize and handle than the corresponding thiols. google.com

More recent developments in oxidative chemistry include the direct coupling of thiols and amines. nih.gov Electrochemical methods, for example, can achieve the oxidative coupling of thiols with amines, driven by electricity without the need for sacrificial chemical oxidants. nih.gov Another approach uses I2O5 as a mediator for the oxidative S-N coupling between aryl thiols and amines under metal-free conditions. thieme-connect.com While not yet specifically detailed for this compound, these modern oxidative methods represent a promising and more environmentally benign direction for sulfonamide synthesis. nih.govthieme-connect.com

Chemical Transformations and Derivatization Strategies

The this compound structure possesses multiple reactive sites—the cyanide group, the thiophene ring, and the sulfonamide nitrogen—lending itself to a variety of chemical transformations and derivatization strategies.

Reactions of the Cyanide Group (e.g., Conversion to Amide, Cyclization)

The nitrile (cyano) group is a versatile functional handle that can be transformed into various other groups or used as a building block for ring formation. A common transformation is its hydrolysis to a primary amide, which can then participate in intramolecular cyclization reactions.

For example, a 3-cyanothiophene derivative can first be converted to the corresponding 3-carboxamide. This intermediate can then undergo cyclocondensation to form fused heterocyclic systems. Treatment of a 3-cyanothiophene acetamide (B32628) with hydrogen peroxide in an alkaline medium can lead to the formation of a thieno[2,3-d]pyrimidin-4(3H)-one. nih.govencyclopedia.pub In this reaction, the nitrile is likely hydrolyzed to an amide, which then cyclizes with the adjacent acetamido group. nih.govencyclopedia.pub Similarly, cyclization of 2-amino-3-cyanothiophene derivatives with reagents like formic acid or formamide (B127407) can produce various thienopyrimidinones, where the cyano group is incorporated into the newly formed pyrimidine (B1678525) ring. nih.govencyclopedia.pub

Table 2: Cyclization Reactions Involving the Cyano Group

Starting MaterialReagent(s)Product TypeKey TransformationReference
3-Cyanothiophene acetamideH₂O₂, NaOHThieno[2,3-d]pyrimidin-4(3H)-oneIntramolecular cyclization of the cyano and acetamide groups. nih.govencyclopedia.pub
2-Amino-3,5-dicyanothiopheneFormic AcidThienopyrimidinoneConversion of cyano to amide, followed by cyclization. nih.govencyclopedia.pub

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring

The thiophene ring is generally susceptible to electrophilic substitution. However, in this compound, the ring is substituted with two powerful electron-withdrawing groups: the nitrile (-CN) and the sulfonamide (-SO₂NH₂). Both groups strongly deactivate the ring towards electrophilic attack, making such reactions challenging. Any potential electrophilic substitution would be directed to the C4 or C5 positions, which are less deactivated than the C3 position.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is also a possibility but typically requires the presence of a good leaving group (like a halogen) at an activated position. In the parent this compound, there are no such leaving groups, making direct SNAr unlikely. Derivatization strategies would likely focus on introducing functionality at the 4 or 5 positions of the thiophene ring starting from appropriately substituted precursors, rather than by direct substitution on the this compound molecule itself.

N-Alkylation and N-Acylation of the Sulfonamide Nitrogen

The sulfonamide nitrogen atom provides a key site for derivatization through N-alkylation and N-acylation, allowing for the synthesis of a library of analogs with modified properties.

N-Alkylation: The alkylation of sulfonamides can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. nih.gov More modern and greener approaches utilize alcohols as alkylating agents through "borrowing hydrogen" or hydrogen autotransfer mechanisms. ionike.comrsc.orgresearchgate.net These reactions are often catalyzed by transition metal complexes, such as those based on iridium, ruthenium, or iron. ionike.comrsc.orgresearchgate.net For example, an iron(II) chloride/potassium carbonate system can catalyze the N-alkylation of sulfonamides with various benzylic alcohols, producing only water as a byproduct. ionike.com Another method involves the reaction of sulfonamides with trichloroacetimidates under thermal conditions without the need for a catalyst. nih.gov

N-Acylation: The acylation of the sulfonamide nitrogen introduces an N-acylsulfonamide moiety, a common feature in many biologically active molecules. orientjchem.org This can be accomplished using classic acylating agents like acid chlorides or anhydrides in the presence of a base or an acid catalyst. semanticscholar.orgresearchgate.net For instance, acetic anhydride has been used for the acylation of sulfonamides under ultrasound irradiation in solvent-free conditions. orientjchem.org A particularly efficient and mild method involves the use of N-acylbenzotriazoles as neutral acylating reagents. The sulfonamide is first treated with a base like sodium hydride (NaH) to form the corresponding anion, which then reacts with the N-acylbenzotriazole to yield the N-acylsulfonamide in high yields. semanticscholar.org

Table 3: General Derivatization of the Sulfonamide Nitrogen

Reaction TypeReagent(s)Catalyst/ConditionsProductReference
N-AlkylationBenzylic AlcoholsFeCl₂ / K₂CO₃N-Alkyl sulfonamide ionike.com
N-AlkylationAlcoholsIridium Complex / Cs₂CO₃ / MicrowaveN-Alkyl sulfonamide rsc.org
N-AcylationN-AcylbenzotriazolesNaHN-Acyl sulfonamide semanticscholar.org
N-AcylationAcetic AnhydrideUltrasound, Solvent-freeN-Acetyl sulfonamide orientjchem.org

Annulation Reactions to Form Fused Heterocyclic Systems (e.g., Thienopyrimidines)

The strategic fusion of a pyrimidine ring onto a thiophene core gives rise to thienopyrimidines, a class of heterocyclic compounds recognized for its significant chemical and pharmacological potential. encyclopedia.pubencyclopedia.pubnih.gov Three distinct isomers can be formed depending on the fusion pattern: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. encyclopedia.pubencyclopedia.pub The most prevalent synthetic strategies involve constructing the pyrimidine ring through the cyclization of suitably functionalized thiophene precursors. encyclopedia.pubencyclopedia.pubresearchgate.net

Annulation reactions, which involve the formation of a ring onto an existing one, are central to these syntheses. For thiophene analogues bearing ortho-amino and cyano functionalities, such as 2-amino-3-cyanothiophene derivatives, these reactions provide a direct and versatile route to thienopyrimidin-4-ones and their derivatives. encyclopedia.pubencyclopedia.pubresearchgate.net The o-aminonitrile moiety serves as a powerful synthon, where the amino group acts as a nucleophile and the cyano group can be transformed or participate directly in the cyclization to form the pyrimidine ring.

Cyclocondensation with Single Carbon Donors

A primary method for constructing the pyrimidine ring on a 2-amino-3-cyanothiophene framework involves reaction with reagents that can donate a single carbon atom, which will ultimately form the C2 position of the pyrimidine ring. Formamide and formic acid are classic and effective reagents for this purpose.

When 2-amino-3-cyanothiophene derivatives are treated with an excess of formamide at elevated temperatures, they undergo cyclocondensation to yield 2,3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. encyclopedia.pubnih.gov This reaction proceeds with good to excellent yields. nih.gov A variation of this method employs a combination of formamide and ammonium formate. encyclopedia.pubencyclopedia.pubnih.gov

Alternatively, formic acid can be used. In this approach, the cyano group of the 2-amino-3-cyanothiophene is often first hydrolyzed to the corresponding primary amide, which then undergoes cyclization in the presence of formic acid to afford the thienopyrimidinone. encyclopedia.pubencyclopedia.pubnih.gov For instance, 2-amino-3,5-dicyanothiophene can be converted to the corresponding thienopyrimidinone using this method. encyclopedia.pubencyclopedia.pubnih.gov If formamide is used instead of formic acid in such cases, the 4-amino analogue is formed. nih.gov

Table 1: Synthesis of Thienopyrimidin-4-ones using Single Carbon Donors
Thiophene PrecursorReagent(s)ProductYield (%)Reference
2-Aminothiophene-3-carboxamide derivativesFormamide2,3-Unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones76-97% encyclopedia.pubnih.gov
2-Amino-3-cyanothiopheneFormamide4-Aminothieno[2,3-d]pyrimidine83% nih.gov
2-Amino-3,5-dicyanothiopheneFormic acid (via amide intermediate)Thieno[2,3-d]pyrimidin-4(3H)-one derivativeNot specified encyclopedia.pubencyclopedia.pubnih.gov
Thiophene intermediate 5 (Woodring et al.)Formamide, Ammonium formateUnsubstituted thieno[3,2-d]pyrimidin-4-one56% encyclopedia.pubencyclopedia.pubnih.gov

Cyclization with Other Reagents

The versatility of the 2-amino-3-cyanothiophene scaffold allows for the use of a wide range of other reagents to introduce diversity into the resulting thienopyrimidine core.

Urea and Isothiocyanates : To synthesize thienopyrimidin-2,4-diones or their 2-thioxo analogues, cyclocondensation of ethyl 2-aminothiophene-3-carboxylate with potassium (thio)cyanate in an acidic medium is an effective route. encyclopedia.pubnih.gov

Triethyl Orthoformate and Amines : A two-step, one-pot reaction can be used to generate 3-substituted thienopyrimidines. First, a 2-aminothiophene carboxylate is reacted with triethyl orthoformate to form an intermediate ethoxymethyleneimino ester. Subsequent reaction with a primary amine leads to cyclization, affording 3-substituted thieno[2,3-d]pyrimidin-4-ones in high yields. encyclopedia.pubencyclopedia.pub

Hydrazine (B178648) : The reaction of certain thienopyrimidine precursors with hydrazine hydrate (B1144303) can be used to introduce an amino group at the 3-position, forming 3-aminothienopyrimidin-4-ones. nih.gov These can then be reacted further, for example with aromatic aldehydes. nih.gov

Sulfonyl Cyanamide (B42294) Salts : To introduce a sulfonamide group at the 2-position of the fused ring system, a synthetic pathway utilizing sulfonyl cyanamide potassium salts has been developed. The reaction of these salts with 2-aminothiophene-3-carboxylates, followed by acidification and heating, leads to the formation of 2-sulfonamido-thieno[3,2-d]pyrimidin-4-one derivatives, although reported yields are modest. encyclopedia.pubencyclopedia.pub

Table 2: Annulation Reactions with Various Reagents to Form Thienopyrimidines
Thiophene PrecursorReagent(s)Product TypeYield (%)Reference
2-Aminothiophene-3-carboxylate (1c)1. Triethyl orthoformate 2. Primary amines3-Substituted thieno[2,3-d]pyrimidin-4-ones79-85% encyclopedia.pubencyclopedia.pub
Thieno[2,3-d]pyrimidinone precursor (3a)Hydrazine hydrate3-Amino-thieno[2,3-d]pyrimidin-4-one derivative92% nih.gov
2-Aminothiophene-3-carboxylateSulfonyl cyanamide potassium salts, Acetic acid2-Sulfonamido-thieno[3,2-d]pyrimidin-4-ones20-34% encyclopedia.pubencyclopedia.pub
3-Cyanothiophene acetamide (11a)Hydrogen peroxide, NaOH2-Methyl-thieno[2,3-d]pyrimidin-4(3H)-one72% encyclopedia.pubencyclopedia.pubnih.gov
3-Cyanothiophene trichloroacetamidePhosphoric acid, Polyphosphoric acid2-Trichloromethyl-thieno[2,3-d]pyrimidin-4(3H)-one90% encyclopedia.pubencyclopedia.pubnih.gov

These annulation reactions highlight the chemical tractability of functionalized thiophenes in the synthesis of complex fused heterocyclic systems. The choice of the starting thiophene analogue and the cyclizing agent allows for precise control over the substitution pattern of the final thienopyrimidine product, enabling the generation of diverse chemical libraries.

Structure Activity Relationship Sar and Computational Design Principles

Molecular Recognition and Ligand-Target Interactions

The efficacy of drugs derived from this scaffold hinges on precise molecular recognition and favorable interactions with their protein targets.

Key binding hotspots are specific regions within a protein's binding site that are critical for ligand recognition and affinity. For inhibitors based on the 3-cyanothiophene-2-sulfonamide core, these hotspots often include a combination of hydrophilic and hydrophobic pockets. For instance, in human carbonic anhydrase C, sulfonamide inhibitors interact with hydrophilic residues, and those with multiple aromatic or heterocyclic rings can also engage with a hydrophobic pocket located over 10 Å from the active site's zinc ion. nih.gov The identification of these "regulatory hotspots" is a key strategy in drug design, as they offer a pathway to allosteric modulation, potentially leading to greater selectivity and potency. hotspotthera.com

Docking studies of sulfonamide derivatives with various protein targets have revealed specific amino acid residues that act as key binding hotspots. For example, interactions with residues such as Gln64, Asn65, and Lys112 at the dimer interface of Plasmodium triosephosphate isomerase are crucial for binding. peerj.com Similarly, in the case of caspase-3 inhibitors, hydrogen bonding with Asn17, Ile21, and Phe16, along with hydrophobic interactions with Leu20, Ile22, and Gln23, are vital for stabilizing the ligand-protein complex. mdpi.com

Both the sulfonamide and the cyanothiophene moieties play distinct and crucial roles in how these molecules bind to their targets.

The sulfonamide group is a versatile pharmacophore known for its ability to form strong hydrogen bonds. Its acidic proton and the geometry of its oxygen atoms allow it to mimic the hydrogen bonding pattern of a carboxylate group. nih.gov This is exemplified in its interaction with human carbonic anhydrase, where the sulfonamide group directly coordinates with the active site zinc ion. nih.gov Furthermore, the sulfonamide moiety can engage in multiple hydrogen bond interactions, as seen in the development of HCV NS3 protease inhibitors where it led to a significant increase in potency. drughunter.com

The cyanothiophene moiety contributes significantly to the binding affinity and selectivity through various interactions. The thiophene (B33073) ring is considered a bioisosteric replacement for a phenyl ring, often enhancing metabolic stability and binding affinity. nih.gov The sulfur atom within the thiophene ring can participate in hydrogen bonding, further strengthening drug-receptor interactions. nih.gov The cyano group, being a strong electron-withdrawing group, influences the electronic properties of the thiophene ring and can participate in dipole-dipole or hydrogen bond interactions. mdpi.com For instance, in the development of AMPA receptor potentiators, the replacement of a phenyl group with 2-cyanothiophene was a key modification to enhance potency and selectivity. acs.orgresearchgate.net

Identification of Key Binding Hotspots in Target Proteins

Bioisosteric Modifications for Enhanced Activity and Pharmacological Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. nih.gov For the this compound scaffold, several bioisosteric modifications have been explored to optimize its therapeutic potential.

The sulfonamide group is a well-established bioisostere for the carboxylic acid functional group. nih.gov This substitution can offer several advantages, including improved metabolic stability, increased lipophilicity, and enhanced membrane permeability. drughunter.com While sulfonamides are weaker acids than carboxylic acids, they can establish a similar geometry of hydrogen bonds. nih.govdrughunter.com This bioisosteric replacement has been successfully applied in the development of various drugs, including angiotensin II receptor antagonists, where replacing a carboxyl group with a sulfonamide group significantly improved the drug's efficacy. tandfonline.com

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Sulfonamide Moieties

Property Carboxylic Acid Sulfonamide Advantage of Sulfonamide
Acidity (pKa) ~4–5 drughunter.com ~9–10 drughunter.com Weaker acidity can alter ionization state at physiological pH.
Lipophilicity Generally lower Generally higher drughunter.com Can improve membrane permeability.
Metabolic Stability Susceptible to glucuronidation drughunter.com More resistant to glucuronidation drughunter.com Can lead to longer half-life.

Heterocyclic Ring Bioisosteres for the Thiophene Core

The thiophene ring itself is often used as a bioisostere for the benzene (B151609) ring. nih.govresearchgate.net However, the thiophene core can also be replaced by other heterocyclic rings to fine-tune the molecule's properties. Common bioisosteres for the thiophene ring include furan (B31954), pyridine, pyrazole, and thiazole (B1198619). researchgate.netchemrxiv.orgebi.ac.uk These replacements can alter the electronic distribution, steric profile, and metabolic stability of the compound. For example, in the development of A2B adenosine (B11128) receptor antagonists, a systematic "nitrogen-walk" approach was used to explore various pentagonal heterocyclic frameworks as replacements for furan and thiophene cores. ebi.ac.uk Similarly, the synthesis of novel compounds with anti-breast cancer potential has involved the use of both thiophene and thiazole moieties. researchgate.net

Replacing a carboxylic acid with a sulfonamide, for instance, can modulate the compound's acidity and lipophilicity, which in turn affects its interaction with the target protein and its pharmacokinetic profile. drughunter.com In some cases, this can lead to a significant increase in potency. tandfonline.com

The substitution of the thiophene ring with other heterocycles can also dramatically alter binding affinity and selectivity. For example, the isosteric replacement of sulfur with selenium in certain N-acylhydrazone derivatives did not significantly affect affinity but did alter the intrinsic efficacy at the adenosine A2A receptor. mdpi.com The choice of the heterocyclic core is highly context-dependent, and what works for one target may not be optimal for another. drughunter.com Therefore, screening a panel of bioisosteres is a common strategy in drug discovery to identify the optimal scaffold for a given biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures. mdpi.comresearchgate.net

Ligand-based QSAR methods are employed when the three-dimensional structure of the target receptor is unknown. nih.gov These methods rely on the principle that compounds with similar structures are likely to have similar biological activities. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. nih.govfrontiersin.org

In a study on sulfonamide inhibitors of human carbonic anhydrase II (CAII), both CoMFA and CoMSIA models were developed. nih.gov The models were built using a training set of compounds, and their predictive power was assessed using a test set. The statistical reliability of these models is often evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). For a series of pyrazole-containing thiophene derivatives, CoMFA and CoMSIA models showed good statistical reliability with q² values of 0.758 and 0.744, and r² values of 0.96 and 0.97, respectively. researchgate.net These models help in understanding the influence of steric and electrostatic fields on the inhibitory activity of the compounds. nih.gov

QSAR ModelStatistical ParameterValueReference
CoMFA0.758 researchgate.net
0.96 researchgate.net
r²pred0.783 researchgate.net
CoMSIA0.744 researchgate.net
0.97 researchgate.net
r²pred0.625 researchgate.net

When the 3D structure of the biological target is available, receptor-based QSAR models can be developed. nih.gov These models utilize the information from the receptor's binding site to align the ligands and build more accurate QSAR models. nih.gov For instance, in the study of CAII inhibitors, receptor-based 3D-QSAR models were derived by docking the sulfonamide compounds into the active site of the enzyme. nih.gov These models demonstrated superior predictive ability compared to the ligand-based models, with higher q² and r² values. nih.gov The insights gained from such models can guide the design of new inhibitors with improved affinity and selectivity. nih.gov

3D-QSAR MethodModel TypeReference
CoMFALigand-based0.532Not specified nih.gov
Receptor-based0.6230.986 nih.gov
CoMSIALigand-based0.466Not specified nih.gov
Receptor-based0.5620.987 nih.gov

The ultimate goal of QSAR modeling is to create predictive models that can be used to design novel compounds with desired biological activities. rsc.org By analyzing the contour maps generated from CoMFA and CoMSIA, regions where specific structural modifications would enhance or diminish activity can be identified. nih.gov For example, a 3D-QSAR study on MMP-9 inhibitors led to the development of a five-point pharmacophore hypothesis (DDHRR_1) which was then used for virtual screening to identify potential new inhibitors. rsc.org These predictive models, when combined with other computational techniques like virtual screening and molecular docking, can significantly accelerate the drug discovery process. researchgate.netrsc.org

Receptor-Based QSAR Models

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to interact with a specific biological target. nih.govunina.it These models can then be used as 3D queries to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. nih.govnih.govresearchgate.net

Ligand-based pharmacophore models are developed by superimposing a set of active molecules and extracting the common chemical features that are essential for their biological activity. dovepress.commdpi.com This approach is particularly useful when the structure of the target receptor is not available. nih.gov For instance, a ligand-based pharmacophore model was developed from a series of Camptothecin derivatives to identify novel Topoisomerase I inhibitors. nih.gov The generated pharmacophore model, Hypo1, was validated and then used to screen the ZINC database, leading to the identification of potential new inhibitory molecules. nih.gov Similarly, a five-point pharmacophore hypothesis (DDHRR_1) was established from 67 reported MMP-9 inhibitors. rsc.org

When the 3D structure of the target protein is known, a structure-based pharmacophore model can be derived by analyzing the key interactions between the protein and a bound ligand. unina.itdovepress.com This approach provides a more accurate representation of the essential features required for binding. researchgate.net For example, a structure-based pharmacophore model was developed based on the crystal structure of Akt2, which included features like hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic groups. medsci.orgmedsci.org This model, along with a 3D-QSAR pharmacophore model, was used to screen chemical databases to find novel Akt2 inhibitors. medsci.orgmedsci.org In another study, a structure-based virtual screening of a diverse chemical library against the cannabinoid type II receptor (CB₂) led to the discovery of novel ligands. nih.gov The analysis of the docking poses of the identified hits revealed common interaction patterns within the binding pocket. nih.gov

Application in Large-Scale Database Screening for Hit Identification

The this compound scaffold and its analogs are valuable tools in modern drug discovery, particularly in the context of large-scale database screening for identifying initial "hit" compounds. molport.com High-throughput screening (HTS) and virtual screening are foundational methods for testing vast collections of molecules to discover compounds with a desired biological activity. molport.comnih.gov The unique structural and electronic properties of the cyanothiophene core make it a desirable fragment for inclusion in these large chemical libraries, which can contain millions of diverse compounds. nuvisan.comaxxam.com

Virtual screening, a computational technique, has proven to be a particularly effective strategy for leveraging the 3-cyanothiophene scaffold. sysrevpharm.org This approach uses computer models to sift through extensive databases of chemical structures to identify molecules that are likely to bind to a specific biological target. axxam.comsysrevpharm.org Ligand-based virtual screening, for instance, utilizes a known active compound as a template to search for other molecules in a database with similar three-dimensional shapes, volumes, and electrostatic properties. chem-soc.si

A prominent example of this application is the discovery of novel inhibitors for the bacterial enzyme MurF, which is essential for the biosynthesis of the bacterial cell wall. chem-soc.si Researchers have successfully employed ligand-based virtual screening to identify new cyanothiophene-type MurF inhibitors. chem-soc.si In one such campaign, a known cyanothiophene inhibitor was used as a query structure to screen a drug-like subset of the ZINC database, which contained approximately 11 million compounds at the time. chem-soc.si This large-scale virtual screen led to the selection of 40 candidate compounds for in-vitro testing. chem-soc.si

The screening process successfully identified a new hit compound with a cyanothiophene core that demonstrated micromolar inhibitory activity against MurF enzymes from both Streptococcus pneumoniae (MurFSp) and Escherichia coli (MurFEc). chem-soc.si This discovery not only provided a new potential starting point for the development of broad-spectrum antibacterial agents but also expanded the known chemical space for this class of inhibitors. chem-soc.si The success of this virtual screening campaign underscores the utility of the cyanothiophene scaffold in hit identification from massive compound libraries. chem-soc.si

Further structure-activity relationship (SAR) studies on cyanothiophene-based inhibitors have subsequently been used to guide the design of more potent compounds. By introducing structural modifications to initial hits, researchers have enhanced inhibitory activity against MurF from various bacterial species. nih.gov

Below is a data table summarizing the results of the ligand-based virtual screening campaign that identified a new cyanothiophene MurF inhibitor.

ParameterDetails
Screening Type 3D Ligand-Based Virtual Screening
Target Enzyme MurF (from S. pneumoniae and E. coli)
Compound Library ZINC Library (Drug-like subset)
Library Size ~11,000,000 compounds
Query Structure Known Cyanothiophene MurF Inhibitor
Compounds Selected for Assay 40
Identified Hit Compound A novel Cyanothiophene-type inhibitor
IC50 Value (vs. MurFSp) 126 µM chem-soc.si
IC50 Value (vs. MurFEc) 56 µM chem-soc.si

This systematic approach, combining large-scale computational screening with subsequent experimental validation and SAR analysis, exemplifies how the this compound framework is effectively utilized to navigate the vast chemical space and identify promising lead compounds for drug development.

Biological Activities and Mechanistic Insights

Carbonic Anhydrase (CA) Inhibition

Derivatives of thiophene-2-sulfonamide (B153586) are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for numerous physiological processes.

Research into a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides has provided specific inhibition data for several human carbonic anhydrase (hCA) isoforms. One notable derivative, 5-[1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl]thiophene-2-sulfonamide , has been investigated for its inhibitory effects on the cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII.

The inhibition constants (Kᵢ) for this compound are as follows:

hCA I: This isoform was weakly inhibited, with Kᵢ values in the range of 224-7544 nM. nih.gov

hCA II: Strong inhibition was observed, with Kᵢ values in the low nanomolar range of 2.2-7.7 nM. nih.gov

hCA IX: The tumor-associated isoform hCA IX was inhibited with Kᵢ values ranging from 5.4 to 811 nM. nih.gov

hCA XII: Inhibition of hCA XII was also significant, with Kᵢ values in the range of 3.4-239 nM. nih.gov

Table 1: Inhibition Constants (Kᵢ) of 5-[1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl]thiophene-2-sulfonamide against Human Carbonic Anhydrase Isoforms

Isoform Inhibition Constant (Kᵢ)
hCA I 224 - 7544 nM
hCA II 2.2 - 7.7 nM
hCA IX 5.4 - 811 nM
hCA XII 3.4 - 239 nM

Data sourced from Leitans et al., 2013. nih.gov

The structure-activity relationship (SAR) of thiophene-based sulfonamides reveals key features that determine their inhibitory potency and selectivity. The primary sulfonamide group is essential for binding to the zinc ion within the active site of the carbonic anhydrase enzyme.

For the series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides, the "tail" of the molecule, which consists of the substituted aryl-1,2,3-triazolyl moiety, plays a crucial role in defining the affinity for different isoforms. The X-ray crystal structure of the adduct of 5-[1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl]thiophene-2-sulfonamide with hCA II shows that the tail adopts a specific orientation within the active site. nih.gov The 3-cyanophenyl group points towards the hydrophilic half of the active site. nih.gov This interaction, along with the coordination of the sulfamoyl moiety to the zinc ion, is responsible for the high affinity of the compound for hCA II. nih.gov The diverse orientations that these tails can adopt allow for the design of inhibitors with improved selectivity for different hCA isoforms. nih.gov

The fundamental mechanism of carbonic anhydrase inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion at the enzyme's active site. mdpi.com This coordination displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic hydration of carbon dioxide. mdpi.com

In the case of heterocyclic sulfonamides like those derived from thiophene (B33073), additional interactions contribute to the stability of the enzyme-inhibitor complex. For 3,4-unsubstituted thiophenes, one proposed binding mode involves the heterocyclic sulfur atom approaching a coordinated water molecule ("sulfur out" orientation). nih.gov The X-ray crystal structure of 5-[1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl]thiophene-2-sulfonamide bound to hCA II reveals that the binding is driven by highly favorable, predominantly hydrophobic interactions between the sulfonamide scaffold and the active site, in addition to the primary coordination with the zinc ion. nih.gov The orientation of the 3-cyanophenyl tail towards the hydrophilic region of the active site further stabilizes the complex. nih.gov

Structure-Activity Relationships in CA Inhibition

Antimicrobial Activities

Thiophene and sulfonamide moieties are present in many compounds with known antimicrobial properties. While specific data for "3-Cyanothiophene-2-sulfonamide" is limited in the reviewed literature, the activities of related derivatives provide insights into its potential antimicrobial spectrum.

Sulfonamides are known to have a broad antibacterial spectrum, acting as bacteriostatic agents by competitively inhibiting the synthesis of folic acid, which is essential for bacterial growth. mdpi.com They are generally effective against a range of Gram-positive and Gram-negative bacteria. ekb.eg Thiophene derivatives have also demonstrated notable antibacterial activity. mdpi.commdpi.com

Studies on various thiophene-sulfonamide hybrids have shown activity against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. acs.org For instance, some 5-bromo-N-alkylthiophene-2-sulfonamides have shown potent activity against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. mdpi.com Another study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a related cyanothiophene derivative, reported antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. smmu.edu.cn

Table 2: General Antibacterial Activity of Thiophene and Sulfonamide Derivatives

Bacterial Type Representative Organisms General Activity of Derivatives
Gram-positive Staphylococcus aureus, Bacillus subtilis Active
Gram-negative Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa Active

This table represents a generalized summary based on the activity of various thiophene and sulfonamide derivatives as specific data for this compound was not available in the searched literature. mdpi.comekb.egacs.orgsmmu.edu.cn

The antifungal potential of thiophene derivatives has been well-documented. mdpi.com Various synthesized thiophene derivatives have shown inhibitory activity against fungal strains such as Candida albicans and Aspergillus niger. mdpi.com For example, novel compounds bearing both quinoline (B57606) and thiophene moieties, synthesized from 5-cyanothiophene-2-carbaldehyde, exhibited potent antifungal activities against Candida albicans.

Specifically, a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated significant activity against yeasts, including Candida glabrata and Candida krusei. smmu.edu.cn This suggests that the cyanothiophene scaffold is a promising structural motif for the development of new antifungal agents.

Table 3: General Antifungal Activity of Thiophene and Cyanothiophene Derivatives

Fungal Species General Activity of Derivatives
Candida albicans Active
Candida glabrata Active
Candida krusei Active
Aspergillus niger Active

This table represents a generalized summary based on the activity of various thiophene and cyanothiophene derivatives as specific data for this compound was not available in the searched literature. mdpi.comsmmu.edu.cn

Inhibition of Microbial Dihydropteroate (B1496061) Synthase (DHPS) as a Mechanism of Action

The sulfonamide class of drugs is well-established for its antimicrobial effects, which are primarily mediated through the inhibition of dihydropteroate synthase (DHPS). patsnap.compatsnap.comwikipedia.org This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway that is absent in humans who obtain folate from their diet. patsnap.compatsnap.com By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the production of nucleotides and certain amino acids. patsnap.comresearchgate.net This ultimately leads to a bacteriostatic effect, halting bacterial growth and replication. wikipedia.orgpatsnap.com

Thiophene rings incorporated into sulfonamide structures have been a subject of interest in the development of new antimicrobial agents. researchgate.netresearchgate.net Molecular docking studies have suggested that compounds with a thiophene-sulfonamide scaffold have the potential to bind to the active site of microbial DHPS, occupying both the p-aminobenzoic acid (PABA) and pterin (B48896) binding pockets. researchgate.netresearchgate.net This suggests that this compound, as a member of this class, may act as an inhibitor of microbial DHPS. The synergistic effect of the sulfonamide group and the thiophene moiety is thought to contribute to this antimicrobial potential. researchgate.netresearchgate.net

Other Enzyme Inhibition Profiles

Methionine aminopeptidase-2 (MetAP2) is a metalloenzyme that plays a critical role in the co-translational processing of new proteins by removing the N-terminal methionine. cellsignal.com This process is vital for proper protein function and cellular homeostasis. patsnap.com Inhibition of MetAP2 has been identified as a promising strategy in the treatment of cancer and inflammatory diseases due to its role in angiogenesis and cell cycle regulation. patsnap.comnih.gov

Several small molecule inhibitors of MetAP2 have been developed, including those with a sulfonamide structure. nih.govresearchgate.net For instance, anthranilic acid sulfonamides have been identified as reversible inhibitors of human MetAP2. nih.gov The sulfonamide MetAP2 inhibitor A-800141 has demonstrated significant antitumor activity in preclinical models. researchgate.net While direct studies on this compound are limited, its structural features suggest a potential for interaction with MetAP2. nih.govresearchgate.net

Kinases are a large family of enzymes that play a central role in cell signaling and are frequently targeted in drug discovery, particularly in oncology. mdpi.commdpi.commedchemexpress.com

Pim-1 Kinase: The PIM kinase family (Pim-1, Pim-2, and Pim-3) of serine/threonine kinases is involved in cell cycle regulation and apoptosis. medchemexpress.com Overexpression of Pim kinases is observed in various cancers, making them attractive therapeutic targets. medchemexpress.com While a range of Pim kinase inhibitors have been developed, specific data on the inhibitory activity of this compound against Pim-1 is not extensively documented in the available literature. However, the general landscape of kinase inhibitors includes diverse heterocyclic scaffolds. medchemexpress.comscbt.comselleckchem.comnih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Inhibition of VEGFR-2 is a validated approach in cancer therapy. mdpi.comrsc.org Sulfonamide-containing compounds have been explored as potential VEGFR-2 inhibitors. mdpi.com For example, a series of sulfonamide-tethered 2-aryl-4-anilinoquinazolines were developed as dual inhibitors of carbonic anhydrase and EGFR, with some also showing affinity for VEGFR-2. doi.org Thiophene-based compounds have also been investigated as scaffolds for VEGFR-2 inhibitors. mdpi.comrsc.org

EGFRWT: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. mdpi.comdoi.org Dual targeting of EGFR and other kinases is a common strategy. mdpi.com Research into novel inhibitors has included thiophene-containing structures. For instance, a series of acetamide (B32628) derivatives containing a 3-cyanothiophene moiety were synthesized and evaluated as dual EGFR/HER2 inhibitors, showing potent activity. mdpi.com This suggests that the 3-cyanothiophene scaffold present in this compound could be a relevant pharmacophore for EGFR inhibition.

Methionine Aminopeptidase-2 Inhibition

Anti-inflammatory Potential

The inflammatory response involves a complex cascade of molecular events, with enzymes like cyclooxygenases (COX) playing a pivotal role. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes. mdpi.com

Sulfonamide derivatives have been investigated for their anti-inflammatory properties, with some demonstrating selective inhibition of COX-2. frontiersin.org Thiophene-based compounds have also shown promise as anti-inflammatory agents. mdpi.com For example, certain thiophene derivatives have been found to exhibit significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced paw edema model. mdpi.com Molecular docking studies have further supported the potential of thiophene-containing compounds to bind to and inhibit COX-2. mdpi.com While specific studies on the anti-inflammatory activity of this compound are not widely available, the known properties of both the sulfonamide and thiophene moieties suggest a potential for such activity. mdpi.comfrontiersin.org

Antiprotozoal Properties

Sulfonamides are known to possess antiprotozoal activity, often in combination with other drugs. patsnap.comempendium.com For instance, the combination of sulfadiazine (B1682646) and pyrimethamine (B1678524) is used to treat toxoplasmosis caused by Toxoplasma gondii. patsnap.com The mechanism of action in protozoa is similar to that in bacteria, involving the inhibition of folic acid synthesis. patsnap.com

Activity as Angiotensin AT2 Receptor Ligands

The renin-angiotensin system plays a critical role in regulating blood pressure and cardiovascular homeostasis, with the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors being key components. researchgate.netresearchgate.net While AT1 receptor blockers are widely used as antihypertensives, the AT2 receptor is being explored as a target for new therapeutic agents with potential roles in tissue protection and anti-inflammatory responses. researchgate.netresearchgate.net

Recent research has focused on the development of N-(heteroaryl)thiophene sulfonamides as selective ligands for the AT2 receptor. nih.govdiva-portal.orgscilifelab.se In one study, two series of these compounds were synthesized and evaluated for their binding affinity to the AT2 receptor. nih.govdiva-portal.orgscilifelab.se The findings indicated that the N-(heteroaryl)thiophene sulfonamide scaffold is a viable starting point for designing potent and selective AT2 receptor ligands. nih.govdiva-portal.orgscilifelab.se

The table below summarizes the binding affinities of some N-(heteroaryl)thiophene sulfonamides for the AT2 receptor from a representative study.

CompoundStructureAT2R Ki (nM)
Lead Compound N-(alkoxycarbonyl)thiophene sulfonamide~840
Derivative 1 N-(imidazolyl)thiophene sulfonamide42
Derivative 2 N-(tert-butylimidazolylacetyl)thiophene sulfonamide<5

This table is based on data from studies on N-(heteroaryl)thiophene sulfonamides and is for illustrative purposes. The specific binding affinity of this compound would require direct experimental evaluation.

These findings highlight the potential of the thiophene sulfonamide core, as present in this compound, to serve as a scaffold for the development of novel AT2 receptor ligands. nih.govdiva-portal.orgscilifelab.se

Modulation of AMPA Receptors and Cognitive Enhancement

Research into the direct biological activities of this compound as a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and its potential for cognitive enhancement is not available in current scientific literature. The compound itself has not been the primary subject of studies investigating AMPA receptor modulation.

However, the 3-cyanothiophene moiety is a key structural component of more complex molecules that are potent positive allosteric modulators (PAMs) of AMPA receptors. One of the most prominent examples is the compound PF-04958242 (also known as BIIB104 ), which has the chemical name N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide. impactfactor.orgresearchgate.netsmolecule.com

In the development of PF-04958242, the 2-cyanothiophene motif was strategically incorporated to replace a phenyl group in a lead compound. This substitution was a critical step in enhancing the molecule's potency, selectivity, and metabolic stability. impactfactor.orgresearchgate.net The resulting compound, PF-04958242, has been identified as a highly potent AMPA receptor potentiator. impactfactor.orgresearchgate.netsmolecule.com

AMPA receptors are central to fast excitatory synaptic transmission in the brain and play a crucial role in synaptic plasticity, which is fundamental for learning and memory. nih.govtcichemicals.com Positive allosteric modulators of AMPA receptors, often referred to as ampakines, enhance the function of these receptors, typically by reducing their desensitization or slowing their deactivation. smolecule.comaksci.com This modulation strengthens synaptic transmission and is a therapeutic strategy for addressing cognitive deficits in various neurological and psychiatric disorders. smolecule.comaksci.com

Preclinical studies on PF-04958242 have suggested its potential to attenuate cognitive deficits, for instance, those associated with schizophrenia. impactfactor.orgresearchgate.net The development of such compounds highlights the importance of specific chemical fragments, like 3-cyanothiophene, in the design of novel therapeutics targeting AMPA receptors for cognitive enhancement. While this compound on its own lacks documented activity in this area, its structural contribution to more complex and active molecules is significant.

Research Findings on a Structurally Related AMPA Receptor Modulator

The following table summarizes key information regarding PF-04958242, a compound containing the 3-cyanothiophene moiety.

Compound NameMechanism of ActionInvestigated forKey Structural Feature
PF-04958242 (BIIB104)Positive Allosteric Modulator of AMPA receptorsAttenuation of cognitive deficits in schizophreniaContains a 2-cyanothiophene group to enhance potency and metabolic stability. impactfactor.orgresearchgate.net

Advanced Computational Chemistry and Structural Characterization

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure, reactivity, and spectroscopic properties of thiophene (B33073) sulfonamide derivatives. mdpi.comnih.gov These computational methods allow for a detailed analysis of the molecule's electronic landscape, which is governed by the interplay between the electron-withdrawing cyano and sulfonamide groups and the aromatic thiophene ring. mdpi.com The B3LYP functional is a commonly used method for these calculations, often paired with basis sets like 6-311G(d,p) or 6-311+G(d,p) to achieve a balance of accuracy and computational efficiency. mdpi.comnih.govresearchgate.net

The first step in computational analysis involves optimizing the molecular geometry to find the most stable conformation. researchgate.net For thiophene derivatives, the thiophene ring itself is largely planar. The primary conformational flexibility arises from the rotation around the C-S bond of the sulfonamide group and the C-C bond of the cyano group.

Computational studies on thiophene sulfonamide derivatives have determined optimized bond lengths and angles. For instance, the S=O and S-N bond lengths in the sulfonamide group are calculated to be around 1.45–1.46 Å and 1.67–1.68 Å, respectively. mdpi.com The C-S bonds within the thiophene ring typically range from 1.73 Å to 1.75 Å. mdpi.com The bond angles within the thiophene ring, such as S1–C2–C3, are generally calculated to be in the range of 110.84–112.44°. mdpi.com Conformational analysis focuses on the energetics of different spatial arrangements (rotamers) to understand the molecule's stability, taking into account the steric and electronic interactions between substituents. libretexts.org

Table 1: Selected Calculated Geometrical Parameters for Thiophene Sulfonamide Derivatives

ParameterBond Length (Å) / Bond Angle (°)
S=O1.45 - 1.46
S-NH₂1.67 - 1.68
S₁–C₂ (ring)1.73 - 1.75
C₅–S₁ (ring)1.73 - 1.75
S₁–C₂–C₃ (ring)110.84° - 112.44°
C₄–C₅–S₁ (ring)110.63° - 112.45°

Note: Data is based on computational studies of various thiophene sulfonamide derivatives. mdpi.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.com A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. ugm.ac.id

In derivatives of 3-cyanothiophene, the HOMO is typically localized on the thiophene ring, while the LUMO is concentrated on the electron-withdrawing cyano group. mdpi.com This distribution facilitates intramolecular charge transfer from the thiophene ring to the cyano group upon electronic excitation. researchgate.net For a series of thiophene sulfonamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gap can range from approximately 3.44 eV to 4.65 eV. mdpi.com A smaller gap is associated with higher reactivity and potential for nonlinear optical activity. mdpi.com

Table 2: Frontier Molecular Orbital Energies for Selected Thiophene Sulfonamide Derivatives

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative 1-7.21-2.574.64
Derivative 3-7.42-2.774.65
Derivative 7-6.64-3.203.44
Derivative 11-7.02-3.113.91

Note: Data is based on DFT calculations for a series of thiophene sulfonamide derivatives. mdpi.com

DFT calculations are widely used to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.netjournaljpri.com

For related thiophene derivatives, theoretical FT-IR and FT-Raman spectra have been calculated using the B3LYP method. researchgate.net The calculated vibrational frequencies generally show good agreement with experimental values after appropriate scaling. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculated absorption wavelengths correspond to electronic transitions, primarily the HOMO → LUMO transition, which provides insight into the charge transfer characteristics within the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. unsw.edu.aunih.gov The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In thiophene derivatives containing electron-withdrawing groups, the MEP surface typically shows a negative potential (often colored red or yellow) around the electronegative atoms, such as the oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group. mdpi.comresearchgate.net Conversely, the hydrogen atoms of the amine group in the sulfonamide moiety exhibit a positive potential (often colored blue), indicating their susceptibility to deprotonation or interaction with nucleophiles. researchgate.net This analysis is crucial for understanding intermolecular interactions and the molecule's binding behavior with biological targets. acs.org

Molecules with significant intramolecular charge transfer, often characterized by a small HOMO-LUMO gap, are candidates for materials with nonlinear optical (NLO) properties. researchgate.netrsc.org These properties are important for applications in optoelectronics and photonics. The key parameter for NLO activity is the first-order hyperpolarizability (β). nih.gov

Computational studies on thiophene sulfonamide derivatives have shown that these molecules can possess significant NLO responses. mdpi.com There is often an inverse relationship between the HOMO-LUMO energy gap and the hyperpolarizability; a smaller energy gap generally leads to a larger hyperpolarizability value. mdpi.comnih.gov The presence of both donor (thiophene ring) and acceptor (cyano and sulfonamide groups) moieties facilitates the charge transfer necessary for a strong NLO response. mdpi.com DFT calculations have been successfully used to predict the hyperpolarizability of various sulfonamide derivatives. nih.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. ugm.ac.id Key descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). ugm.ac.id

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It can be calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.comugm.ac.id

Chemical Potential (μ) indicates the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. ugm.ac.id

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. ugm.ac.id

Nonlinear Optical (NLO) Properties

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its receptor at a molecular level.

Prediction of Binding Modes and Affinities with Target Receptors

While specific binding affinity data for 3-Cyanothiophene-2-sulfonamide with its biological targets are not extensively documented in publicly available literature, studies on structurally related thiophene sulfonamide derivatives offer valuable insights into its potential interactions. For instance, derivatives of 3-phenylthiophene-2-sulfonamide have been investigated as inhibitors of anti-apoptotic Bcl-2 family proteins like Mcl-1 and Bcl-2. nih.gov These studies suggest that the thiophene-2-sulfonamide (B153586) core can effectively occupy the BH3-binding groove of these proteins. nih.gov

Table 1: Predicted Binding Affinities of Related Thiophene Sulfonamide Derivatives with Target Receptors

Compound DerivativeTarget ReceptorPredicted Binding Affinity (K_i)
3-Phenylthiophene-2-sulfonamide derivativeMcl-10.3-0.4 µM nih.gov
3-Phenylthiophene-2-sulfonamide derivativeBcl-2~1 µM nih.gov

Note: The data presented is for related derivatives and not for this compound itself. The binding affinities are indicative of the potential of the thiophene sulfonamide scaffold.

Elucidation of Specific Ligand-Protein Interactions (e.g., Hydrogen Bonding)

The sulfonamide group is a key pharmacophore that actively participates in hydrogen bonding, a critical component of ligand-protein interactions. uol.de In the context of this compound, the sulfonamide moiety provides both hydrogen bond donors (the NH2 group) and acceptors (the oxygen atoms), enabling it to form robust interactions with amino acid residues within a protein's active site.

Computational studies on related sulfonamides have shown that the sulfonamide group can form hydrogen bonds with key residues in the binding pockets of various enzymes. mdpi.com For example, the oxygen atoms of the sulfonamide can interact with backbone NH groups or the side chains of amino acids like serine, threonine, or lysine. The amino group of the sulfonamide can donate hydrogen bonds to carbonyl oxygen atoms of the protein backbone or to the side chains of aspartate or glutamate (B1630785) residues.

Furthermore, the thiophene ring itself can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan, further stabilizing the ligand-protein complex. The cyano group, being a polar substituent, can also engage in dipole-dipole interactions or potentially weak hydrogen bonds. The elucidation of these specific interactions is crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This provides definitive information about the molecular structure, conformation, and the nature of intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

As of the current literature survey, the single crystal X-ray diffraction data for this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. psds.ac.ukimet-db.ruumassd.edu However, the structures of numerous related thiophene derivatives and sulfonamides have been elucidated, providing a basis for predicting the likely structural features of this compound. mdpi.combiointerfaceresearch.com

Single crystal X-ray diffraction analysis would be expected to confirm the planarity of the thiophene ring and provide precise bond lengths and angles for the entire molecule. uol.de For instance, in a related compound, methyl 3-cyanothiophene-2-carboxylate, the thiophene ring is planar, and the cyano and carboxylate substituents lie approximately in the same plane. Similar planarity would be anticipated for this compound, which would have implications for its electronic properties and potential for stacking interactions. The technique would also definitively establish the conformation of the sulfonamide group relative to the thiophene ring.

Table 2: Typical Crystallographic Parameters for Related Thiophene Derivatives

ParameterExample Value (for Methyl 3-cyanothiophene-2-carboxylate)
Crystal SystemMonoclinic
Space GroupP2₁/c
C-S Bond Lengths (Thiophene)1.7113 - 1.7395 Å
C≡N Bond Length (Cyano)~1.347 - 1.354 Å

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from single crystal X-ray diffraction.

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions, which collectively form the supramolecular architecture. nih.govnih.gov For sulfonamides, hydrogen bonding is a dominant feature in their crystal packing. nih.govresearchgate.net

In the solid state of this compound, it is highly probable that the sulfonamide groups would form extensive hydrogen bonding networks. These could involve N-H···O interactions between the sulfonamide groups of adjacent molecules, leading to the formation of dimers, chains, or more complex three-dimensional structures. The cyano group can also act as a hydrogen bond acceptor, potentially forming C-H···N or N-H···N interactions.

Hirshfeld Surface Analysis and Void Volume Determination

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the regions of close contact between adjacent molecules, providing a detailed picture of the crystal packing.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

Intermolecular ContactPercentage Contribution
H···H21%
C···H20%
S···H19%
N···H14%
O···H12%

Note: Data is from a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and is presented as a predictive model for this compound.

Void volume determination, which calculates the empty space within a crystal lattice, is another important aspect of solid-state analysis. nih.gov This can be calculated from the crystal data and provides insights into the packing efficiency. A lower void volume generally indicates more efficient packing. While no specific void volume has been determined for this compound due to the absence of its crystal structure, this parameter is crucial for understanding the stability and physical properties of the crystalline material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for confirming its structure.

Based on the analysis of related sulfonamides and thiophene compounds, the expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (like DMSO-d₆ or CDCl₃) would exhibit distinct signals corresponding to the different types of protons present in the molecule. The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet in the downfield region of the spectrum, generally between δ 8.78 and 10.15 ppm. figshare.com The two protons on the thiophene ring are expected to appear as doublets in the aromatic region (typically δ 6.50-8.50 ppm) due to coupling with each other.

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbon atom of the nitrile group (-CN) is anticipated to have a characteristic chemical shift in the range of δ 115-125 ppm. The carbon atoms of the thiophene ring would likely resonate in the aromatic region (δ 110-150 ppm). For instance, in related sulfonamide derivatives, aromatic carbons have been observed in the region between 111.83 and 160.11 ppm. figshare.com The specific shifts would be influenced by the electronic effects of the cyano and sulfonamide substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Thiophene-H 7.0 - 8.5 Doublet
Thiophene-H 7.0 - 8.5 Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Thiophene-C 110 - 150
Thiophene-C 110 - 150
Thiophene-C-CN 100 - 115
Thiophene-C-SO₂NH₂ 140 - 160

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, techniques such as electrospray ionization (ESI) would be employed.

The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the compound's molecular weight. A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. chemicalbook.com This fragmentation is a characteristic indicator of the sulfonamide group. chemicalbook.com

Further fragmentation of the 3-cyanothiophene ring could lead to the loss of HCN (27 Da) or other fragments characteristic of the thiophene nucleus. The precise fragmentation pattern would provide conclusive evidence for the connectivity of the atoms within the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Identity
[M+H]⁺ or [M-H]⁻ Molecular Ion
[M-SO₂]⁺ or [M-H-SO₂]⁻ Loss of Sulfur Dioxide
[Thiophene-CN]⁺ Thiophene-nitrile fragment

Future Research Directions and Therapeutic Implications

Development of Highly Selective Inhibitors for Specific Biological Targets

The sulfonamide group is a well-established zinc-binding group, making derivatives of 3-cyanothiophene-2-sulfonamide potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs). semanticscholar.org Future research is heavily focused on achieving isoform-selective inhibition to enhance therapeutic efficacy and minimize off-target effects. The core idea is that while the sulfonamide moiety anchors the inhibitor to the zinc ion in the enzyme's active site, the substituted thiophene (B33073) tail can be modified to exploit subtle differences in the active site cavities of various isoforms. semanticscholar.orgmdpi.com

Derivatives of 5-thiophene-2-sulfonamide have been synthesized with substituted-benzylsulfanyl moieties, where the linker between the aromatic fragments provides flexibility that can increase isoform selectivity. mdpi.com For instance, one study reported a series of these compounds that showed weak inhibition against human carbonic anhydrase I (hCA I) with inhibition constants (Kᵢs) in the range of 683–4250 nM, while effectively inhibiting the cytosolic hCA II in the nanomolar range. mdpi.com

Significant efforts have been directed towards developing inhibitors that are selective for tumor-associated isoforms hCA IX and hCA XII, which are implicated in cancer progression. rsc.orguomustansiriyah.edu.iqmdpi.com By modifying the scaffold, researchers have developed compounds with high selectivity for these cancer-related enzymes over the ubiquitous cytosolic isoforms hCA I and II. mdpi.comnih.gov For example, a series of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivatives showed up to ~340-fold selectivity for hCA IX/XII over the off-target hCA I/II isoforms, with some compounds exhibiting subnanomolar inhibition constants for hCA XII. nih.gov Similarly, metronidazole-sulfonamide derivatives have been developed as potent and selective inhibitors of hCA II and hCA IX. rsc.org

Beyond carbonic anhydrases, the 3-phenylthiophene-2-sulfonamide core has been optimized to create inhibitors of antiapoptotic Bcl-2 family proteins, which are crucial targets in cancer therapy. nih.gov By employing a scaffold-hopping strategy, compounds were developed that showed sub-micromolar binding affinities for Mcl-1 (Kᵢ = 0.3-0.4 μM) and Bcl-2 (Kᵢ ≈ 1 μM), demonstrating the versatility of the thiophene-sulfonamide scaffold in targeting protein-protein interactions. nih.gov

Compound Class/DerivativeTarget Isoform(s)Inhibition Data (Kᵢ or IC₅₀)Selectivity ProfileReference(s)
5-Thiophene-2-sulfonamide derivativeshCA I683–4250 nMWeak against hCA I, potent for hCA II mdpi.com
hCA IINanomolar rangePotent for hCA II mdpi.com
Metronidazole-sulfonamide derivativeshCA II16–137 nMPotent against hCA II and IX rsc.org
hCA IX38–169 nMPotent against hCA II and IX rsc.org
3-Phenylthiophene-2-sulfonamide derivativesMcl-10.3–0.4 μMSelective for Mcl-1 and Bcl-2 nih.gov
Bcl-2~1 μMSelective for Mcl-1 and Bcl-2 nih.gov
2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivativeshCA IX<10 nM for some compoundsHighly selective for hCA IX/XII over hCA I/II nih.gov
hCA XII0.69 and 0.87 nM for top compoundsHighly selective for hCA IX/XII over hCA I/II nih.gov
5-Amino-1,3,4-thiadiazole-2-sulfonamide derivativeshCA II16.7 nM (best)Significant selectivity for hCA II mdpi.com

Exploration of Novel Therapeutic Applications Beyond Current Indications

While initially recognized for their role as carbonic anhydrase inhibitors in treatments for conditions like glaucoma, the therapeutic potential of this compound derivatives is expanding into new areas. ekb.eg The ability to selectively target various CA isoforms and other enzymes has opened doors for applications in oncology, neurodegenerative diseases, and metabolic disorders.

Anticancer Applications: The inhibition of tumor-associated carbonic anhydrases IX and XII is a key strategy in cancer therapy. uomustansiriyah.edu.iqmdpi.com These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Thiophene-sulfonamide derivatives that selectively inhibit hCA IX and XII are being investigated as anticancer agents. rsc.orgnih.gov Furthermore, derivatives targeting the antiapoptotic Bcl-2 proteins induce apoptosis in tumor cells, offering another avenue for cancer treatment. nih.gov Some of these compounds have shown significant cytotoxicity in tumor cell lines. nih.gov

Neurodegenerative Diseases and Neuroprotection: Carbonic anhydrase inhibitors are known to have applications as antiepileptics. ekb.eg More recently, research has explored the neuroprotective effects of thiophene-sulfonamide-related compounds. For instance, certain 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides, which are selective hCA II inhibitors, have demonstrated neuroprotective effects on PC12 cells against induced damage. semanticscholar.orgmdpi.com In the context of Alzheimer's disease, derivatives of the related thieno[3,2-c]pyrazole scaffold have been identified as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in AD drug development. nih.gov One such derivative showed an IC₅₀ of 3.4 nM and exhibited neuroprotective effects against Aβ-induced neurotoxicity in rat primary cortical neurons. nih.gov

Anti-obesity Agents: Research has indicated that inhibiting mitochondrial CA isoforms (VA and VB) can interfere with lipid metabolism, leading to a reduction in body weight. mdpi.com This has prompted the development of new selective CA inhibitors targeting these mitochondrial isoforms as potential anti-obesity drugs. semanticscholar.orgmdpi.com

Other Therapeutic Areas: The broad biological activity of sulfonamides suggests even wider applications. ekb.egfrontiersin.org Thiophene derivatives have been investigated for their potential as antimicrobial agents, with some showing better activity than established drugs by inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme. researchgate.net Additionally, the scaffold has been used to develop inhibitors for enzymes like urease and cyclooxygenase-2 (COX-2), indicating potential in treating gastritis and inflammatory conditions. frontiersin.orgfrontiersin.org

Integration of Advanced Computational Approaches with Experimental Validation

The design and optimization of inhibitors based on the this compound scaffold are increasingly reliant on the synergy between computational modeling and experimental validation. nih.gov Structure-based drug design, molecular docking, and molecular dynamics simulations are pivotal in understanding inhibitor-target interactions and predicting the binding affinities of novel compounds before their synthesis. uomustansiriyah.edu.iqresearchgate.net

Molecular docking studies are routinely used to predict how a synthesized compound will fit into the active site of a target enzyme. uomustansiriyah.edu.iqresearchgate.net For example, docking studies on inhibitors of carbonic anhydrase II have shown that active compounds fit well within the enzyme's active site. researchgate.net These computational models help rationalize the structure-activity relationships (SAR) observed in experimental assays. For instance, they can reveal key hydrogen bonds, hydrophobic interactions, and the crucial coordination of the sulfonamide group with the active site's zinc ion. nih.gov

In the development of selective inhibitors for hCA IX and XII, ensemble docking and molecular dynamics simulations have been employed to investigate the binding interactions of the most potent compounds. nih.gov These advanced techniques provide a dynamic picture of the protein-ligand complex, revealing the stability of interactions over time and justifying the observed high inhibitory potency and selectivity. doi.org Similarly, in the development of inhibitors for Bcl-2 family proteins, structure-based virtual screening was the initial step that led to the discovery of a lead compound, which was then experimentally optimized. nih.gov

This integrated approach accelerates the drug discovery process. Computational screening of virtual libraries of thiophene-sulfonamide derivatives can identify promising candidates for synthesis, saving time and resources. The subsequent experimental validation through synthesis and biological evaluation provides crucial feedback to refine the computational models, creating a powerful iterative cycle for inhibitor development. nih.gov

Design of Multi-targeting Agents Incorporating the this compound Scaffold

A growing strategy in modern drug discovery, particularly for complex diseases like cancer, is the development of single molecules that can modulate multiple biological targets simultaneously. doi.org The this compound scaffold is well-suited for this approach due to its synthetic versatility, allowing for the incorporation of different pharmacophores to create multi-targeting or dual-action inhibitors.

A prime example is the development of dual inhibitors targeting both carbonic anhydrases (CA) and the epidermal growth factor receptor (EGFR), both of which are validated targets in cancer therapy. doi.org Researchers have designed and synthesized a novel series of anilinoquinazoline-sulfonamides by tethering a sulfonamide moiety to a 4-anilinoquinazoline (B1210976) scaffold, a known EGFR inhibitor. doi.org One of the lead compounds from this series, 10b , demonstrated potent, low nanomolar inhibition of the tumor-associated hCA IX and XII isoforms (Kᵢs = 38.4 and 8.9 nM, respectively) and also acted as a potent and selective EGFR inhibitor (IC₅₀ = 51.2 nM), even surpassing the efficacy of the reference drug Erlotinib. doi.org

This dual-action approach offers several potential advantages over combination therapies using separate drugs, including a simplified pharmacokinetic profile and potentially synergistic effects. By simultaneously blocking two key pathways involved in tumor growth and survival, these multi-targeting agents may offer enhanced therapeutic efficacy and a lower likelihood of developing drug resistance.

The concept extends to other target combinations as well. For instance, propanamide-sulfonamide conjugates have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2), which could be beneficial in treating inflammation-related gastric disorders. frontiersin.org The future will likely see the this compound scaffold being integrated with other pharmacophores to create novel dual inhibitors for various combinations of targets implicated in cancer, inflammation, and infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyanothiophene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of 3-cyanothiophene derivatives. For example, sulfonamide formation can be achieved using sulfonyl chlorides under basic conditions (e.g., N-methylmorpholine in THF) . Key parameters include:

  • Temperature : Reactions often proceed at reflux (e.g., THF at 65–70°C).

  • Catalysts : Use of NaBH₄ with NiCl₂·6H₂O for selective reductions .

  • Solvent Compatibility : THF or MeOH are preferred for solubility and stability of intermediates.

  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) minimizes side products like disulfonates.

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield Range
SulfonylationRSO₂Cl, NMM, THF, 0°C → RT60–75%
Cyanide IntroductionCNCH=P(Ph)₃, THF, reflux45–55%
PurificationColumn chromatography (SiO₂, EtOAc/Hexane)>90% purity

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm sulfonamide (-SO₂NH₂) protons (δ 7.8–8.2 ppm) and nitrile (-CN) groups (δ 110–120 ppm in ¹³C) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide groups) .
  • HPLC-MS : Use C18 columns with MeOH/H₂O gradients (0.1% formic acid) for purity assessment .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE effects or splitting patterns) be resolved in structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Apply variable-temperature studies to distinguish conformational exchange from stereochemical anomalies.
  • DFT Calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G* basis set) to validate tautomeric forms .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) to explain crystallographic discrepancies .

Q. What strategies optimize regioselectivity in functionalizing this compound for derivatization?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the sulfonamide with Boc anhydride to direct electrophilic substitution to the thiophene ring .
  • Metal Catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki couplings at the 5-position of the thiophene .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic attack on the nitrile group.

Q. How do computational models predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
  • MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, AMBER) over 100-ns trajectories .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP (<3) and PSA (<90 Ų) .

Contradiction Analysis in Published Data

Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays).
  • Dose-Response Curves : Replicate experiments with controlled variables (pH, temperature) to isolate confounding factors .
  • Structural Analogues : Synthesize and test derivatives with incremental modifications (e.g., replacing -CN with -CF₃) to identify pharmacophores .

Key Methodological Tools

  • Synthetic Chemistry : Multi-step protocols from and structural validation from .
  • Analytical Techniques : HPLC ( ), crystallography ( ), and DFT ().
  • Biological Modeling : Docking/MD simulations ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.